molecular formula C11H13NO B3059579 5-Methoxy-1,3-dimethylindole CAS No. 81784-54-5

5-Methoxy-1,3-dimethylindole

Cat. No.: B3059579
CAS No.: 81784-54-5
M. Wt: 175.23 g/mol
InChI Key: CJOADGDDATXWPQ-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids, which play a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3-dimethylindole can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . This method is known for its efficiency and high yield.

Another method involves the use of microwave irradiation to accelerate the Fischer indole synthesis, resulting in shorter reaction times and higher yields . This approach is particularly useful for the rapid synthesis of indole derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3-dimethylindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-1,3-dimethylindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1,3-dimethylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the fields of medicinal chemistry and drug development .

Properties

IUPAC Name

5-methoxy-1,3-dimethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-7-12(2)11-5-4-9(13-3)6-10(8)11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOADGDDATXWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395509
Record name 5-methoxy-1,3-dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81784-54-5
Record name 5-methoxy-1,3-dimethylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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